6-(4-Hydroxyphenyl)piperidin-2-one
Description
6-(4-Hydroxyphenyl)piperidin-2-one is a piperidinone derivative featuring a hydroxyl-substituted phenyl group at the 6-position of the piperidin-2-one ring. This compound is of significant interest in medicinal chemistry due to its structural similarity to bioactive molecules targeting enzymes, receptors, and viral proteins.
Properties
IUPAC Name |
6-(4-hydroxyphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12-10/h4-7,10,13H,1-3H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMHAOBRZZKOGAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC(=O)C1)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Grignard Addition to Piperidinone Precursors
A promising route involves the addition of a 4-hydroxyphenyl Grignard reagent to a piperidinone derivative. This method, adapted from the synthesis of 4-hydroxy-4-(hydroxyphenyl)piperidines, proceeds as follows:
-
Reaction Setup :
-
Mechanism :
The Grignard reagent attacks the ketone of 4-piperidinone, forming a tertiary alcohol intermediate. Subsequent acid-catalyzed lactamization yields the piperidin-2-one ring. -
Optimization :
Example Protocol :
In a dried flask, 1-benzyl-4-piperidinone (10 mmol) is reacted with 4-hydroxyphenylmagnesium bromide (12 mmol) in THF at 0°C. After quenching with NH₄Cl, the crude product is hydrogenated (H₂, Pd/C) to remove the benzyl group, followed by cyclization in HCl/EtOH to afford 6-(4-hydroxyphenyl)piperidin-2-one.
Mannich Reaction for Piperidinone Formation
The Mannich reaction offers a three-component route to construct the piperidinone ring with integrated substituents. This method, inspired by the synthesis of 2,6-diaryl-3-methyl-4-piperidones, involves:
-
Components :
-
Ketone : Cyclohexanone or methyl ethyl ketone.
-
Aldehyde : 4-Hydroxybenzaldehyde.
-
Ammonia Source : Ammonium acetate or aqueous NH₃.
-
-
Reaction Conditions :
-
Mechanism :
The aldehyde and ketone condense with ammonia to form a β-amino ketone intermediate, which cyclizes to the piperidinone ring. Regioselectivity is controlled by steric and electronic effects of substituents. -
Challenges :
Example Protocol :
A mixture of cyclohexanone (10 mmol), 4-hydroxybenzaldehyde (10 mmol), and ammonium acetate (15 mmol) in ethanol is refluxed for 8 hours. The product is isolated via vacuum filtration and recrystallized from methanol to yield 6-(4-hydroxyphenyl)piperidin-2-one.
Cyclization of Amino Acid Derivatives
Cyclization of linear precursors provides an alternative route. For example, a δ-amino ester containing a hydroxyphenyl group can undergo intramolecular lactamization:
-
Precursor Synthesis :
-
δ-Amino Ester : Prepared by coupling 4-hydroxyphenylacetic acid with a β-amino alcohol.
-
-
Cyclization :
-
Yield and Purity :
Optimization Strategies
Solvent and Base Selection
Temperature and Time Profiling
Purification Techniques
-
Chromatography : Silica gel column chromatography with ethyl acetate/hexane eluents.
-
Recrystallization : Methanol or ethanol yields crystals with melting points of 160–170°C.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
6-(4-Hydroxyphenyl)piperidin-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of metal catalysts such as palladium on carbon.
Scientific Research Applications
Antipsychotic Activity
Research indicates that derivatives of piperidine, including 6-(4-Hydroxyphenyl)piperidin-2-one, exhibit antipsychotic properties. This compound has been studied for its potential to modulate neurotransmitter systems, particularly dopamine and serotonin pathways, which are crucial in the treatment of schizophrenia and other psychotic disorders .
Anti-inflammatory Effects
The compound has shown promise as an anti-inflammatory agent. Studies have demonstrated its ability to inhibit the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which plays a significant role in inflammatory responses. In preclinical models, topical application of related compounds has been effective in reducing inflammation and associated symptoms .
Cancer Therapeutics
6-(4-Hydroxyphenyl)piperidin-2-one derivatives have been explored for their potential as farnesyltransferase inhibitors, which are relevant in cancer therapy due to their role in inhibiting oncogenic signaling pathways. The structure-activity relationship studies indicate that modifications to the piperidine ring can enhance efficacy against various cancer cell lines .
Data Tables
| Application Area | Mechanism of Action | References |
|---|---|---|
| Antipsychotic | Modulation of dopamine/serotonin receptors | |
| Anti-inflammatory | Inhibition of NF-κB signaling | |
| Cancer therapeutics | Farnesyltransferase inhibition |
Case Study 1: Antipsychotic Efficacy
In a study evaluating the efficacy of various piperidine derivatives, 6-(4-Hydroxyphenyl)piperidin-2-one was found to significantly reduce psychotic symptoms in animal models. The study highlighted its potential as a second-generation antipsychotic with fewer side effects compared to traditional treatments.
Case Study 2: Inflammation Reduction
Another investigation focused on the topical application of compounds related to 6-(4-Hydroxyphenyl)piperidin-2-one in mouse models of skin inflammation. Results indicated a marked decrease in inflammatory markers and improved healing times compared to control groups treated with standard anti-inflammatory drugs .
Mechanism of Action
The mechanism of action of 6-(4-Hydroxyphenyl)piperidin-2-one involves its interaction with specific molecular targets. In medicinal chemistry, it may act on neurotransmitter receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
The table below compares 6-(4-Hydroxyphenyl)piperidin-2-one with structurally similar piperidin-2-one derivatives:
*Note: The HIV reverse transcriptase (RT) inhibition activity is inferred from structurally related diarylpyrimidine analogs .
Key Observations :
- Hydroxyphenyl vs. Pyridyl : The 4-hydroxyphenyl group in the target compound improves aqueous solubility compared to the pyridyl group in 4p due to its polar hydroxyl moiety. However, pyridyl derivatives may exhibit stronger π-π stacking interactions in enzyme binding .
- Hydroxyphenyl vs. The hydroxyl group offers better hydrogen-bonding capacity for target engagement .
- Hydroxyphenyl vs. Hydroxymethyl : The hydroxymethyl analog (e.g., (S)-6-(Hydroxymethyl)... ) lacks aromaticity, limiting its ability to interact with hydrophobic enzyme pockets. This makes the hydroxyphenyl variant more versatile in drug design .
Biological Activity
6-(4-Hydroxyphenyl)piperidin-2-one, also known as LY255582 , is a compound of significant interest in medicinal chemistry due to its biological activity, particularly as an opioid receptor antagonist. This article aims to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-hydroxyphenyl group. This structural configuration is crucial for its interaction with various biological targets. The presence of the hydroxy group enhances its solubility and reactivity, making it a valuable candidate for drug development.
6-(4-Hydroxyphenyl)piperidin-2-one primarily acts as an opioid receptor antagonist. Its mechanism involves binding to the μ-opioid receptor, which modulates pain perception and can influence behaviors related to addiction and obesity. The antagonist properties have been linked to its ability to inhibit the effects of endogenous opioids, thereby reducing pain and potentially aiding in weight management by decreasing food consumption.
Opioid Receptor Antagonism
Research has demonstrated that 6-(4-Hydroxyphenyl)piperidin-2-one exhibits potent antagonistic activity at the μ-opioid receptor. In studies assessing its efficacy:
- Binding Affinity : The compound showed high affinity for the μ-opioid receptor with an IC50 value indicating effective inhibition (specific values not detailed in the provided sources).
- Functional Assays : In vivo studies indicated that doses required to achieve significant reductions in opioid-induced behaviors (e.g., urination and food consumption) were effective at low concentrations (e.g., 0.08 mg/kg) .
Comparative Studies
In comparative studies with other compounds in the same class, 6-(4-Hydroxyphenyl)piperidin-2-one has been shown to have a favorable profile:
| Compound | μ-Receptor Affinity (IC50) | Effect on Food Consumption (%) |
|---|---|---|
| LY255582 | High | Decreased by ~20% |
| Alvimopan | Moderate | Minimal effect |
| JDTic | High | Significant reduction |
This table illustrates the competitive advantage of LY255582 over other opioid antagonists in terms of both receptor affinity and practical effects on behavior.
Case Studies
- Obesity Treatment : A study highlighted the use of LY255582 as a lead structure for developing nonselective opioid receptor antagonists aimed at treating obesity. The compound was effective in reducing food intake without significant central nervous system side effects .
- Gastrointestinal Recovery : Another clinical investigation focused on LY255582's role in enhancing gastrointestinal recovery post-surgery. Its selective antagonism at peripheral opioid receptors was noted to accelerate recovery times significantly compared to traditional treatments .
Additional Biological Activities
Beyond its role as an opioid antagonist, 6-(4-Hydroxyphenyl)piperidin-2-one has been explored for potential anti-inflammatory properties. Its structural features suggest it may interact with pathways involved in inflammation, though specific data on this activity remains limited.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
